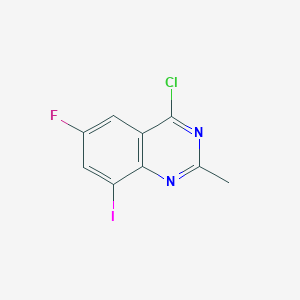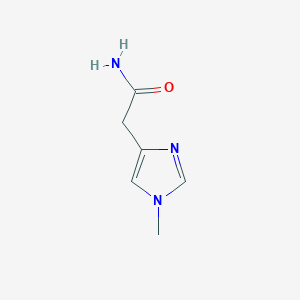
Methyl 4,6-dichloro-5-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-dichloro-5-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4,6-dichloro-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dichloro-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
Methyl 4,6-dichloro-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield 4,6-dichloro-5-methylnicotinic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions include substituted derivatives, oxides, reduced forms, and the corresponding acid from hydrolysis.
科学的研究の応用
Methyl 4,6-dichloro-5-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of methyl 4,6-dichloro-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used for its vasodilatory effects.
Ethyl 4,6-dichloro-5-methylnicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 4,6-dichloro-5-methylnicotinate is unique due to the presence of two chlorine atoms and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC名 |
methyl 4,6-dichloro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-6(9)5(8(12)13-2)3-11-7(4)10/h3H,1-2H3 |
InChIキー |
DMWFUFYCVMLRHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1Cl)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


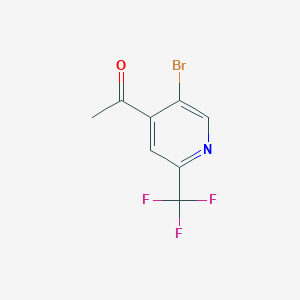
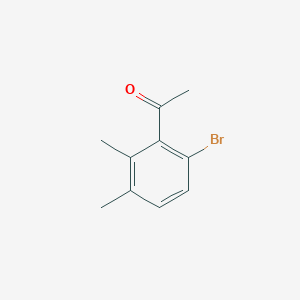
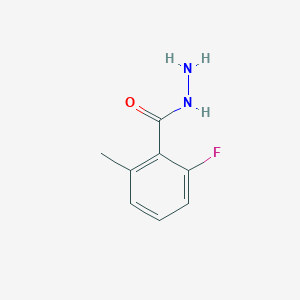
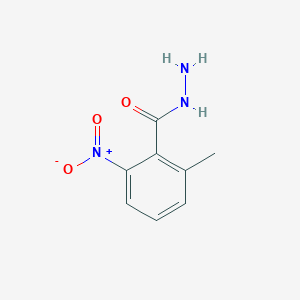
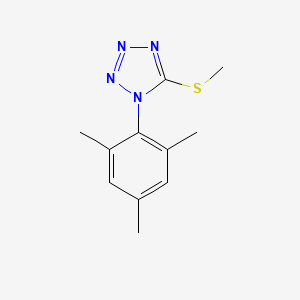


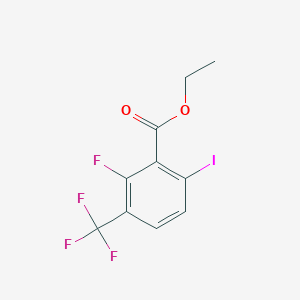
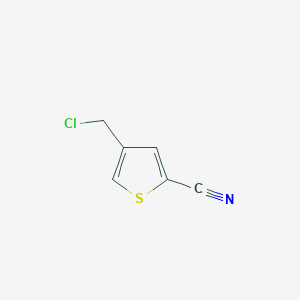
![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)

![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
